REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:19]=[CH:20][CH:21]=1)[CH:6]=[N:7][NH:8][C:9]1[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=2[CH2:12][O:11][N:10]=1>C1(C)C(C)=CC=CC=1>[OH:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[C:9]1[NH:8][N:7]=[C:6]([C:5]2[CH:19]=[CH:20][CH:21]=[C:3]([O:2][CH3:1])[CH:4]=2)[N:10]=1
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Name
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4-[2-(3-methoxybenzyliden)hydrazino]-1H-2,3-benzoxazine
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Quantity
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16 g
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Type
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reactant
|
Smiles
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COC=1C=C(C=NNC2=NOCC3=C2C=CC=C3)C=CC1
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Name
|
|
Quantity
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160 mL
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Type
|
solvent
|
Smiles
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C=1(C(=CC=CC1)C)C
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
is refluxed for 45 minutes
|
Duration
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45 min
|
Type
|
CUSTOM
|
Details
|
The solid which precipitates
|
Type
|
FILTRATION
|
Details
|
is recovered by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol yielding 14.7 g of the compound of the title
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Name
|
|
Type
|
|
Smiles
|
OCC1=C(C=CC=C1)C1=NC(=NN1)C1=CC(=CC=C1)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |